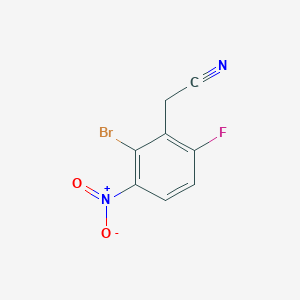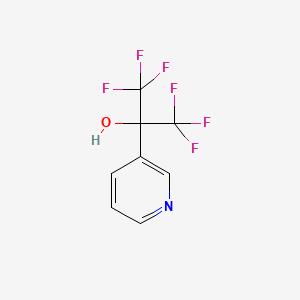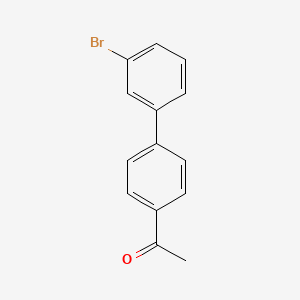
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromo, fluoro, and nitro substituent on a benzene ring, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-nitrotoluene, followed by a nucleophilic substitution reaction to introduce the acetonitrile group.
Bromination: The starting material, 2-fluoro-3-nitrotoluene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo substituent at the ortho position relative to the nitro group.
Nucleophilic Substitution: The brominated intermediate is then reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromine atom with a cyano group, forming the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The acetonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Aminophenylacetonitrile: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the acetonitrile group.
科学的研究の応用
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving nitrile-containing molecules.
Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the bromo, fluoro, and nitro groups can enhance its binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
2-(2-Bromo-6-chloro-3-nitrophenyl)acetonitrile: Similar structure but with a chlorine substituent instead of fluorine.
2-(2-Bromo-6-fluoro-3-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile is unique due to the combination of bromo, fluoro, and nitro substituents, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H4BrFN2O2 |
|---|---|
分子量 |
259.03 g/mol |
IUPAC名 |
2-(2-bromo-6-fluoro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFN2O2/c9-8-5(3-4-11)6(10)1-2-7(8)12(13)14/h1-2H,3H2 |
InChIキー |
HDGDBBXNEJTWPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)

![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)



![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)

